molecular formula C9H9FN2O B15295043 (6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol

(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol

Katalognummer: B15295043
Molekulargewicht: 180.18 g/mol
InChI-Schlüssel: IENFDRXDOVNSLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a reaction with formaldehyde or paraformaldehyde in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted position, using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of (6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)carboxylic acid.

    Reduction: Formation of (6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methane.

    Substitution: Formation of (6-Methoxy-2-methyl-1H-benzo[d]imidazol-1-yl)methanol.

Wissenschaftliche Forschungsanwendungen

(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzimidazole core.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of (6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The benzimidazole core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxymethyl group may also play a role in the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (6-Fluoro-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with a different substitution pattern.

    2-(1H-Imidazol-1-yl)ethanol: Lacks the fluorine atom and has a different core structure.

    (6-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol: Chlorine atom instead of fluorine.

Uniqueness

(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxymethyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, while the hydroxymethyl group improves its solubility and potential for further chemical modifications.

Eigenschaften

Molekularformel

C9H9FN2O

Molekulargewicht

180.18 g/mol

IUPAC-Name

(6-fluoro-2-methylbenzimidazol-1-yl)methanol

InChI

InChI=1S/C9H9FN2O/c1-6-11-8-3-2-7(10)4-9(8)12(6)5-13/h2-4,13H,5H2,1H3

InChI-Schlüssel

IENFDRXDOVNSLR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(N1CO)C=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.